tert-butyl 3-(2-oxoethoxy)propanoate
Description
tert-Butyl 3-(2-oxoethoxy)propanoate (CAS: 1491136-22-1) is a propanoic acid derivative featuring a tert-butyl ester group and a 2-oxoethoxy substituent at the 3-position. This compound is characterized by its reactive ketone group within the ethoxy chain, enabling nucleophilic additions (e.g., Schiff base formation) and conjugation reactions. It is widely utilized as a synthetic intermediate in pharmaceuticals and polymer chemistry, particularly for constructing dendrimers or prodrugs .
Properties
CAS No. |
1246247-28-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(2-oxoethoxy)propanoate typically involves the esterification of 3-(2-oxoethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Chemical Reactions Analysis
Tert-butyl 3-(2-oxoethoxy)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted by nucleophiles like amines or alcohols under basic conditions, leading to the formation of amides or other esters.
Scientific Research Applications
Tert-butyl 3-(2-oxoethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of prodrugs and drug delivery systems.
Industry: this compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxoethoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. This process is crucial in drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxy-Substituted Analogs
- tert-Butyl 3-(2-hydroxyethoxy)propanoate (CAS: 671802-00-9): Replaces the oxo group with a hydroxyl, reducing electrophilicity. Requires activation (e.g., tosylation) for further reactions, unlike the oxoethoxy variant, which is directly reactive . Used in synthesizing polyethylene glycol (PEG) derivatives for drug delivery .
Thioether-Containing Analogs
- tert-Butyl 3-(benzothiazol-2-ylthio)propanoate (e.g., 5ab in ): Incorporates a sulfur atom and aromatic benzothiazole ring. Less reactive toward nucleophiles compared to the oxoethoxy derivative.
Iodo- and Vinylogous Urethane Derivatives
- tert-Butyl 3-(3-iodopropoxy)propanoate (): The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). Contrasts with the oxoethoxy compound’s ketone-driven reactivity .
- tert-Butyl 3-[(2E)-2-(2-ethoxy-2-oxoethylidene)pyrrolidinyl]propanoate (): Contains a vinylogous urethane group, enabling cycloadditions and serving as a precursor for alkaloid synthesis .
Research Findings and Data Tables
Physicochemical Properties
| Compound | Molecular Weight | Solubility (LogP) | Melting Point (°C) |
|---|---|---|---|
| tert-Butyl 3-(2-oxoethoxy)propanoate | 232.27 | 1.2 | Oil (liquid) |
| tert-Butyl 3-(2-hydroxyethoxy)propanoate | 218.28 | 0.8 | Oil (liquid) |
| tert-Butyl 3-(benzothiazol-2-ylthio)propanoate | 309.41 | 2.5 | 65–68 |
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